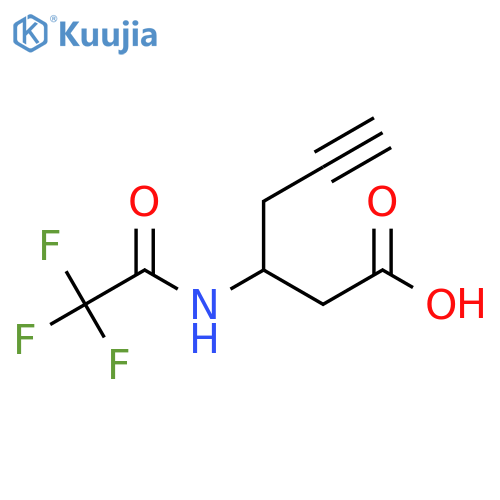

Cas no 2680764-48-9 (3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid)

3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid 化学的及び物理的性質

名前と識別子

-

- 2680764-48-9

- EN300-28274163

- 3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid

- 3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid

-

- インチ: 1S/C8H8F3NO3/c1-2-3-5(4-6(13)14)12-7(15)8(9,10)11/h1,5H,3-4H2,(H,12,15)(H,13,14)

- InChIKey: AZUSKERMTUTQDG-UHFFFAOYSA-N

- SMILES: FC(C(NC(CC#C)CC(=O)O)=O)(F)F

計算された属性

- 精确分子量: 223.04562760g/mol

- 同位素质量: 223.04562760g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 302

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.8

- トポロジー分子極性表面積: 66.4Ų

3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28274163-5.0g |

3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid |

2680764-48-9 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-28274163-0.25g |

3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid |

2680764-48-9 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-28274163-1g |

3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid |

2680764-48-9 | 1g |

$842.0 | 2023-09-09 | ||

| Enamine | EN300-28274163-2.5g |

3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid |

2680764-48-9 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-28274163-0.05g |

3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid |

2680764-48-9 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28274163-1.0g |

3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid |

2680764-48-9 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-28274163-0.5g |

3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid |

2680764-48-9 | 95.0% | 0.5g |

$809.0 | 2025-03-19 | |

| Enamine | EN300-28274163-0.1g |

3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid |

2680764-48-9 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-28274163-10.0g |

3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid |

2680764-48-9 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28274163-5g |

3-(2,2,2-trifluoroacetamido)hex-5-ynoic acid |

2680764-48-9 | 5g |

$2443.0 | 2023-09-09 |

3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

6. Back matter

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acidに関する追加情報

3-(2,2,2-Trifluoroacetamido)hex-5-ynoic Acid: A Comprehensive Overview

3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid, identified by the CAS number 2680764-48-9, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its distinctive structure, which includes a trifluoroacetamide group attached to a hexynoic acid backbone. The presence of the trifluoromethyl group introduces interesting electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid involves a multi-step process that typically begins with the preparation of the trifluoroacetyl chloride intermediate. This intermediate is then subjected to nucleophilic acyl substitution with an appropriate amine or ammonia derivative to form the trifluoroacetamide moiety. The hexynoic acid component is introduced through a series of alkyne chemistry reactions, including hydrocyanation and subsequent oxidation steps to achieve the desired carboxylic acid functionality.

Recent studies have highlighted the potential of 3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid in drug discovery and development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For instance, research has shown that this compound exhibits moderate inhibitory activity against certain proteases, making it a promising lead compound for anti-inflammatory and antiviral therapies.

In addition to its biological applications, 3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid has also found utility in materials science. Its ability to form stable metal complexes has led to its use in catalysis and as a ligand in coordination chemistry. Recent advancements in click chemistry have further expanded its applications, enabling the construction of complex molecular architectures with high precision.

The physical properties of 3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid are also noteworthy. It exhibits a high melting point due to strong intermolecular hydrogen bonding between the amide and carboxylic acid groups. This property makes it suitable for use in high-performance materials requiring thermal stability. Furthermore, its solubility in polar solvents facilitates its use in various chemical reactions and formulations.

From an environmental standpoint, the biodegradability of 3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid has been a topic of recent research interest. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation through hydrolytic cleavage of the amide bond. This understanding is crucial for assessing its environmental impact and ensuring sustainable practices in its production and application.

In conclusion, 3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid, with its CAS number 11811977, represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties and promising biological activity position it as a valuable tool for future innovations in drug development and materials science.

2680764-48-9 (3-(2,2,2-Trifluoroacetamido)hex-5-ynoic acid) Related Products

- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

- 1086026-31-4(Dehydro Ivabradine)

- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1262860-50-3(5-(Difluoromethoxy)-3-methylpicolinic acid)

- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)

- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)

- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)

- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)